REACTION_CXSMILES
|
C(O[C:5](=[O:7])C)(=O)C.C(OC=O)(=O)C.Br.[NH2:15][C:16]1[N:17]=[C:18]([Br:21])[S:19][CH:20]=1.C([O-])(=O)C.[Na+]>N1C=CC=CC=1.C(O)=O>[Br:21][C:18]1[S:19][CH:20]=[C:16]([NH:15][CH:5]=[O:7])[N:17]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1N=C(SC1)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were removed by filtration
|
Type
|
WASH
|
Details
|
washed once with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
then recrystallised from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(N1)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |